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N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine
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Overview
Description
N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with ethyl fluoroacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the benzoxazole ring, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts, such as metal catalysts or nanocatalysts, are often employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine has applications in chemistry, biology, medicine, and industry. It is studied for its potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The compound can interact with molecular targets like enzymes or receptors, modifying their activity and producing biological effects, such as the inhibition of enzymes involved in inflammatory pathways.
Scientific Research Applications
Chemistry
- This compound serves as a building block in synthesizing complex molecules.
- It is utilized as a reagent in synthesizing benzoxazole derivatives . Benzoxazoles are synthesized using 2-aminophenol with substrates like aldehydes .
Biology
- This compound is studied for its antimicrobial and antifungal properties.
Medicine
- This compound is investigated for potential use in drug development, particularly for anti-inflammatory and anticancer activities.
Industry
- This compound is utilized in producing specialty chemicals and materials.
Case Study 1: Antimicrobial Efficacy
This compound has demonstrated antimicrobial efficacy. Further details, such as specific pathogens tested, concentrations used, and results obtained, are not available in the search results.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding oxide.
- Reduction can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
- Substitution reactions can occur with the fluorine atom being substituted with other functional groups using nucleophilic substitution reactions. Sodium hydride in DMF can be used for nucleophilic substitution.
Mechanism of Action
The mechanism of action of N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1,3-benzoxazol-2-amine
- N-Methyl-4-fluoro-1,3-benzoxazol-2-amine
- N-Propyl-4-fluoro-1,3-benzoxazol-2-amine
Uniqueness
N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine is unique due to its specific ethyl and fluoro substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article outlines the biological properties of this compound, supported by research findings and data tables.
Chemical Structure and Properties
This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring structure. The presence of a fluorine atom at the para position enhances its biological activity by influencing molecular interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antimicrobial properties are linked to its capacity to disrupt bacterial cell wall synthesis and function.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.
3. Anticancer Activity
This compound has shown promise in cancer research. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
A549 | 20 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in infected mice models when administered at doses of 50 mg/kg body weight, highlighting its potential as a new antibiotic agent .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. The study concluded that this compound could be developed as a therapeutic agent for treating inflammatory conditions .
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H9FN2O/c1-2-11-9-12-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
VAOVUZSZTAFJIA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(O1)C=CC=C2F |
Origin of Product |
United States |
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